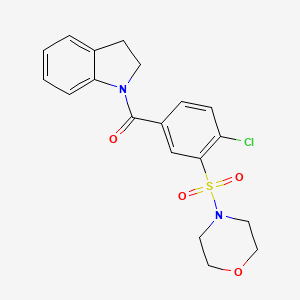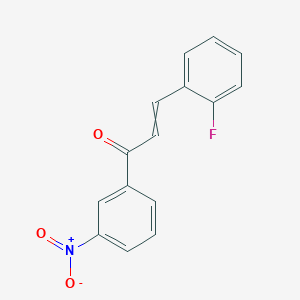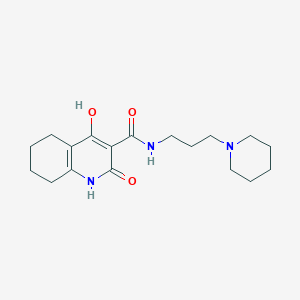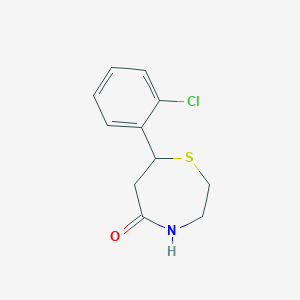![molecular formula C13H9BrF2OZn B14874798 4-[(2',6'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14874798.png)
4-[(2',6'-Difluorophenoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2’,6’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2’,6’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(2’,6’-Difluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(2’,6’-Difluorophenoxy)methyl]bromobenzene+Zn→4-[(2’,6’-Difluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(2’,6’-Difluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Oxidation and reduction: Can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF, diethyl ether, and other aprotic solvents.
Major Products
The major products formed from these reactions include substituted aromatic compounds, biaryl compounds, and various functionalized organic molecules.
Scientific Research Applications
4-[(2’,6’-Difluorophenoxy)methyl]phenylzinc bromide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Involved in the development of drug candidates and medicinal chemistry research.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through its ability to form carbon-carbon bonds. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the difluorophenoxy group, which stabilizes the intermediate species formed during the reaction.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2’,6’-Difluorophenoxy)methyl]phenylmagnesium bromide
- 4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
Uniqueness
Compared to similar compounds, 4-[(2’,6’-Difluorophenoxy)methyl]phenylzinc bromide offers unique reactivity due to the presence of the difluorophenoxy group. This group enhances the compound’s stability and reactivity, making it a preferred choice in specific synthetic applications.
Properties
Molecular Formula |
C13H9BrF2OZn |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
bromozinc(1+);1,3-difluoro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
LETAAFOHSXNXMD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCC2=CC=[C-]C=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B14874720.png)

![[3-(4-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14874726.png)



![3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylic acid](/img/structure/B14874742.png)
![ethyl (2E)-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-3-hydroxybut-2-enoate](/img/structure/B14874748.png)
![2-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14874756.png)


![8-(Cyclopropylmethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B14874788.png)


